2-[2-(phenylamino)-1,3-thiazol-4-yl]-N-(3-phenylpropyl)acetamide
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Description
Synthesis Analysis
Thiazoles, the class of compounds to which this molecule belongs, are of extraordinary importance in therapeutic science due to their potent and significant biological activities . The synthesis of thiazole and thiazolyl compounds has been a fascinating field in therapeutic science . Various heterocyclic compounds containing nitrogen and sulfur have flexible frameworks for drug development and design .Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
Thiazoles are an important class of heterocyclic compounds, found in many powerful biologically active drugs . They show numerous biological activities such as antimicrobial & antifungal, anti-inflammatory, anticancer, antihypertensive, anti-HIV, anticonvulsant, and antidiabetic activities .Mechanism of Action
Target of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory , antibacterial, antifungal, and antitumor effects .
Mode of Action
Thiazole derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Pharmacokinetics
A related compound, activator-3, has been reported to display good pharmacokinetic profile in rat blood plasma with minimal brain penetration property .
Result of Action
Thiazole derivatives are known to have diverse biological activities, including anti-inflammatory , antibacterial, antifungal, and antitumor effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Future Directions
Thiazoles continue to attract attention from medicinal chemists and new synthetic ways for the development of this heteroaromatic ring continue to be developed . Furthermore, the molecular docking study demonstrated that compounds displayed good docking score within the binding pocket of the selected PDB ID and has the potential to be used as lead compounds for rational drug designing .
Properties
IUPAC Name |
2-(2-anilino-1,3-thiazol-4-yl)-N-(3-phenylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c24-19(21-13-7-10-16-8-3-1-4-9-16)14-18-15-25-20(23-18)22-17-11-5-2-6-12-17/h1-6,8-9,11-12,15H,7,10,13-14H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUUQNSBHUDILW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)CC2=CSC(=N2)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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